Lutetium(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers
Lutetium(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutetium(III) trifluoromethanesulfonate, also known as lutetium(III) triflate [Lu(OTf)₃], is a powerful Lewis acid catalyst increasingly recognized for its utility in organic synthesis. As a member of the lanthanide triflate family, it offers a unique combination of high catalytic activity, water tolerance, and recyclability, making it an attractive alternative to traditional Lewis acids like aluminum chloride.[1] This technical guide provides an in-depth overview of the chemical and physical properties of Lutetium(III) trifluoromethanesulfonate, detailed experimental protocols for its synthesis and application in key organic transformations, and insights into its catalytic mechanisms.
Core Chemical and Physical Properties
Lutetium(III) trifluoromethanesulfonate is a white to off-white, hygroscopic crystalline powder.[2][3] Its trifluoromethanesulfonate anions contribute to its high Lewis acidity and stability. While it is notably insoluble in water, its solubility in various organic solvents facilitates its use in a range of reaction conditions.[2][4]
Table 1: Physical and Chemical Properties of Lutetium(III) Trifluoromethanesulfonate
| Property | Value | Source(s) |
| Molecular Formula | C₃F₉LuO₉S₃ | [5] |
| Molecular Weight | 622.17 g/mol | [5] |
| Appearance | White to off-white powder/crystals | [2][3] |
| Melting Point | Data not readily available | N/A |
| Boiling Point | Data not readily available | N/A |
| Solubility in Water | Insoluble | [2][4] |
| Solubility in Organic Solvents | Soluble in solvents like THF, DCM, and acetonitrile | [6] |
| Hygroscopicity | Hygroscopic | [2] |
| CAS Number | 126857-69-0 | [3][5] |
Synthesis of Lutetium(III) Trifluoromethanesulfonate
The synthesis of anhydrous Lutetium(III) trifluoromethanesulfonate is crucial for its application in moisture-sensitive reactions. A general and effective method involves the reaction of lutetium(III) oxide with trifluoromethanesulfonic acid.[7]
Experimental Protocol: Synthesis of Anhydrous Lutetium(III) Trifluoromethanesulfonate
Materials:
-
Lutetium(III) oxide (Lu₂O₃)
-
Trifluoromethanesulfonic acid (TfOH)
-
Deionized water
-
Schlenk flask or three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Vacuum pump
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add lutetium(III) oxide.
-
Acid Addition: Under an inert atmosphere, slowly add a stoichiometric excess of aqueous trifluoromethanesulfonic acid to the flask. The reaction is exothermic and may cause bubbling.
-
Reaction: Heat the mixture to reflux with vigorous stirring until the lutetium(III) oxide has completely dissolved, resulting in a clear solution. This may take several hours.
-
Hydrate Formation: Allow the solution to cool to room temperature. The hydrated Lutetium(III) trifluoromethanesulfonate can be isolated by removing the excess water and acid under reduced pressure.
-
Dehydration: To obtain the anhydrous salt, heat the hydrated Lutetium(III) trifluoromethanesulfonate under high vacuum (approx. 1 hPa) at 180-200 °C for several hours.[7][8] The complete removal of water is critical for the catalyst's activity in many reactions.
-
Storage: Once cooled to room temperature under an inert atmosphere, the anhydrous Lutetium(III) trifluoromethanesulfonate should be stored in a desiccator or glovebox to prevent rehydration.
Synthesis of Anhydrous Lutetium(III) Trifluoromethanesulfonate.
Catalytic Applications in Organic Synthesis
Lutetium(III) trifluoromethanesulfonate is a versatile Lewis acid catalyst for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its high oxophilicity allows for the effective activation of carbonyl compounds.[9][10]
Friedel-Crafts Acylation
Lanthanide triflates, including Lutetium(III) trifluoromethanesulfonate, are efficient catalysts for Friedel-Crafts acylation reactions, offering a recyclable and environmentally benign alternative to stoichiometric Lewis acids.[11][12][13]
(This protocol is adapted from a similar procedure using Scandium(III) triflate and can be considered a representative example.)[8]
Materials:
-
Anhydrous Lutetium(III) trifluoromethanesulfonate
-
Anisole
-
Acetic anhydride
-
Nitromethane (anhydrous)
-
Three-necked round-bottom flask
-
Reflux condenser with drying tube
-
Dropping funnel
-
Internal thermometer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: Dry the Lutetium(III) trifluoromethanesulfonate catalyst under vacuum at 180 °C for 1-2 hours in the reaction flask.
-
Reaction Setup: After cooling to room temperature under an inert atmosphere, equip the flask with a reflux condenser, a dropping funnel, and an internal thermometer.
-
Solvent and Reactant Addition: Add anhydrous nitromethane via the dropping funnel and stir for 10 minutes. Subsequently, add anisole and acetic anhydride sequentially through the dropping funnel.
-
Reaction: Heat the reaction mixture with stirring to an internal temperature of 50 °C for 6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous phase with an organic solvent such as tert-butyl methyl ether.
-
Purification: Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
-
Catalyst Recovery: The aqueous phase containing the lanthanide triflate can be concentrated and the catalyst recovered by drying under vacuum at high temperature.[8]
General Mechanism of Lewis Acid Catalysis.
Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction, the addition of a silyl enol ether to a carbonyl compound, is effectively catalyzed by Lewis acids. Lanthanide triflates, including Lutetium(III) trifluoromethanesulfonate, are known to catalyze this reaction, often with high stereoselectivity.[1][5][14][15][16]
(This protocol is a general representation and may require optimization for specific substrates.)
Materials:
-
Anhydrous Lutetium(III) trifluoromethanesulfonate
-
Aldehyde (e.g., Benzaldehyde)
-
Silyl enol ether (e.g., 1-Phenyl-1-(trimethylsiloxy)ethene)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Schlenk tube or round-bottom flask
-
Inert gas supply (Nitrogen or Argon)
-
Syringes for liquid transfer
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add anhydrous Lutetium(III) trifluoromethanesulfonate (5-10 mol%).
-
Solvent and Reactant Addition: Add the anhydrous solvent, followed by the aldehyde. Cool the mixture to the desired temperature (e.g., -78 °C).
-
Addition of Silyl Enol Ether: Slowly add the silyl enol ether to the reaction mixture via syringe.
-
Reaction: Stir the reaction at the same temperature until completion, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Diels-Alder and Hetero-Diels-Alder Reactions
Lutetium(III) trifluoromethanesulfonate can catalyze Diels-Alder and hetero-Diels-Alder reactions by coordinating to the dienophile, thereby lowering its LUMO energy and accelerating the cycloaddition.[7][17][18][19]
(This is a representative protocol and optimization may be necessary.)
Materials:
-
Anhydrous Lutetium(III) trifluoromethanesulfonate
-
Danishefsky's diene
-
Aldehyde (e.g., Benzaldehyde)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Schlenk flask
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve anhydrous Lutetium(III) trifluoromethanesulfonate (10 mol%) in the anhydrous solvent.
-
Reactant Addition: Add the aldehyde to the catalyst solution and stir for a few minutes. Then, add Danishefsky's diene.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Experimental Workflow for Catalytic Reactions.
Safety and Handling
Lutetium(III) trifluoromethanesulfonate is an irritant. It is important to handle it with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15] Due to its hygroscopic nature, it should be handled and stored under an inert, dry atmosphere to maintain its catalytic activity.[2]
Table 2: Hazard and Safety Information for Lutetium(III) Trifluoromethanesulfonate
| Hazard Statement | Precautionary Statement | Source(s) |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | [15] |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [15] |
| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [15] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15] |
Conclusion
Lutetium(III) trifluoromethanesulfonate is a highly effective and versatile Lewis acid catalyst with significant potential in modern organic synthesis. Its stability, recyclability, and ability to catalyze a broad range of important chemical transformations make it a valuable tool for researchers in academia and industry. While specific quantitative data for some of its physical properties remain elusive, the representative protocols and mechanistic insights provided in this guide offer a solid foundation for its application in the development of novel synthetic methodologies and the efficient construction of complex molecules. Further research into the specific applications and reaction optimizations using Lutetium(III) trifluoromethanesulfonate is encouraged to fully unlock its synthetic potential.
References
- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. strem.com [strem.com]
- 4. LUTETIUM(III) TRIFLUOROMETHANESULFONATE CAS#: 126857-69-0 [m.chemicalbook.com]
- 5. Mukaiyama Aldol Addition [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.org [mdpi.org]
- 12. Friedel–Crafts Acylation [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jk-sci.com [jk-sci.com]
- 17. researchgate.net [researchgate.net]
- 18. scu.edu.cn [scu.edu.cn]
- 19. mdpi.com [mdpi.com]
